molecular formula C17H19N5O2 B2857257 N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide CAS No. 921919-54-2

N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide

Cat. No.: B2857257
CAS No.: 921919-54-2
M. Wt: 325.372
InChI Key: SXSSPMZNBGXUNY-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are known to exhibit a range of pharmacological effects, including antiviral, anticancer, antioxidant, and antimicrobial activities . They have been synthesized as novel CDK2 inhibitors for cancer treatment .


Synthesis Analysis

The synthesis of such compounds involves the design and creation of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold . The process involves various chemical reactions, including condensation, cyclization, and N-methylation .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrazolo[3,4-d]pyrimidine core, which is a nitrogen-containing heterocyclic compound . This core is substituted with various functional groups, contributing to its unique chemical properties and biological activities.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one, and the elimination of N,N-dimethylpropionamide .

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the retrieved data, pyrazolo[3,4-d]pyrimidines are known to inhibit CDK2, a protein kinase essential in cellular processes and the development and progression of many diseases, including cancer .

Future Directions

The future directions for this compound could involve further investigations into its biological activities and therapeutic potential . This could include in-depth studies on its mechanism of action, pharmacokinetics, and toxicity, as well as the development of novel analogs with enhanced activities and minimal side effects .

Properties

IUPAC Name

N-[2-[5-[(2-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c1-12-5-3-4-6-14(12)10-21-11-19-16-15(17(21)24)9-20-22(16)8-7-18-13(2)23/h3-6,9,11H,7-8,10H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXSSPMZNBGXUNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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